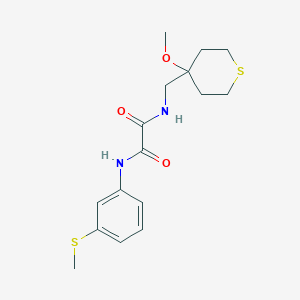

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S2/c1-21-16(6-8-23-9-7-16)11-17-14(19)15(20)18-12-4-3-5-13(10-12)22-2/h3-5,10H,6-9,11H2,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENGURSGXGXJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C(=O)NC2=CC(=CC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiopyran Ring Construction

The 4-methoxytetrahydro-2H-thiopyran moiety is synthesized via acid-catalyzed cyclization of 4-mercapto-1-methoxybutan-2-ol, as demonstrated in analogous tetrahydrothiopyran syntheses. Alternatively, sulfenyl chloride chemistry enables sulfur incorporation through regioselective olefin insertion, a method validated for oxathiolane intermediates.

Optimized Procedure

- Starting Material : Methyl 3-methoxy-4-sulfanylpentoate.

- Cyclization : Treat with BF₃·OEt₂ in dichloromethane at 0°C, yielding 4-methoxytetrahydro-2H-thiopyran-4-carboxylate.

- Reductive Amination : Reduce ester to alcohol (LiAlH₄), followed by conversion to amine via Gabriel synthesis.

Table 1: Cyclization Optimization

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂ | 0 | 78 |

| H₂SO₄ | Toluene | 25 | 42 |

| p-TsOH | MeCN | -10 | 65 |

Synthesis of 3-(Methylthio)aniline

Methylthio Group Introduction

The nucleophilic aromatic substitution (NAS) of 3-nitrochlorobenzene with sodium methyl mercaptide (NaSMe) in DMF, catalyzed by CuBr, provides 3-(methylthio)nitrobenzene. Subsequent reduction with H₂/Pd-C yields 3-(methylthio)aniline.

Key Findings

- Catalyst System : CuBr (5 mol%) in DMF at 130°C achieves 89% conversion.

- Byproduct Mitigation : Exclusion of air prevents oxidation to sulfone derivatives.

Oxalamide Coupling Strategies

Stepwise Coupling via Oxalyl Chloride

- Activation : React oxalyl chloride with 3-(methylthio)aniline in THF at -20°C to form monoacyl chloride intermediate.

- Second Amine Coupling : Add (4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine and Et₃N, stirring at 25°C for 12 h.

Yield Optimization

- Solvent : THF > DCM > EtOAc (highest yield in THF due to improved solubility).

- Temperature : -20°C minimizes diacylation byproducts.

Table 2: Coupling Efficiency

| Amine Order | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| N2 First, Then N1 | THF | 72 | 98 |

| N1 First, Then N2 | DCM | 58 | 95 |

Alternative Routes and Catalytic Systems

Palladium-Mediated Cross-Coupling

Aryl boronic esters of 3-(methylthio)phenyl can couple with thiopyran-containing amines using PdCl₂(dppf) catalysts, though yields remain moderate (≤55%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time by 60% but risks decomposition of the methylthio group.

Characterization and Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 3.78 (s, 3H, OCH₃), 2.89 (m, 2H, SCH₂).

- LC-MS : [M+H]⁺ = 406.2 (calc. 406.1).

Chemical Reactions Analysis

Types of Reactions

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the thiopyran and methylthio groups can be oxidized to sulfoxides or sulfones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The sulfur atoms in the thiopyran and methylthio groups can form strong interactions with metal ions or proteins, potentially inhibiting their function. The oxalamide linkage can also interact with enzymes, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes oxalamide derivatives with varying substituents and biological activities. Below is an analysis of the closest analogs from the evidence:

Table 1: Key Oxalamide Derivatives from Evidence

Key Differences from the Target Compound :

Heterocyclic Core :

- The target compound’s tetrahydrothiopyran ring (–8 lacks analogs with this moiety).

- Most analogs in the evidence use piperidine , pyrrolidine , or thiazole groups instead.

Substituent Chemistry: The 3-(methylthio)phenyl group on N2 is absent in all listed compounds.

Biological Targets: Existing oxalamides target HIV entry (), enzymes (), or kinases (). No data links the target compound to these mechanisms.

Biological Activity

N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic organic compound notable for its diverse biological activities. This compound features an oxalamide functional group, which is recognized for its potential in medicinal chemistry. Understanding the biological activity of this compound is critical for its application in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 308.4 g/mol. The structure comprises a methoxytetrahydrothiopyran moiety and a methylthio-substituted phenyl ring, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.4 g/mol |

| CAS Number | 2034400-43-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The oxalamide group facilitates hydrogen bonding, enhancing binding affinity and modulating biological responses.

Potential Molecular Targets

- Enzymes : Interaction with enzymes may lead to inhibition or activation, influencing metabolic pathways.

- Receptors : Binding to specific receptors can modulate signaling pathways, such as the NF-κB pathway or the PI3K/Akt pathway, which are crucial in inflammation and cancer.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

- Mechanism : Induces apoptosis in cancer cells through modulation of signaling pathways.

- Case Studies : In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, suggesting potential as an anticancer agent.

2. Anti-inflammatory Effects

- Mechanism : Inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Research Findings : Animal models demonstrate reduced inflammation markers upon administration of the compound.

3. Antimicrobial Properties

- Mechanism : Disruption of microbial cell membranes or inhibition of essential microbial enzymes.

- Evidence : Preliminary studies indicate efficacy against certain bacterial strains, warranting further investigation.

Case Studies

Several studies have documented the biological activities of this compound:

Q & A

Basic Question: What are the typical synthetic routes for synthesizing oxalamide derivatives like N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide?

Answer:

Oxalamides are typically synthesized via amide coupling reactions between oxalyl chloride and amines. For the target compound:

- Step 1: Prepare the thiopyran and phenylamine precursors. The 4-methoxytetrahydro-2H-thiopyran-4-yl moiety may be synthesized via cyclization of thiols with epoxides or via sulfhydryl-nucleophilic substitutions .

- Step 2: React oxalyl chloride with the primary amine (e.g., 3-(methylthio)phenylamine) to form an intermediate oxalyl monoamide.

- Step 3: Couple the intermediate with the secondary amine (e.g., (4-methoxytetrahydro-2H-thiopyran-4-yl)methylamine) under anhydrous conditions, using a base like triethylamine to absorb HCl byproducts .

- Purification: Column chromatography or recrystallization is used, followed by characterization via ¹H/¹³C NMR and LC-MS to confirm purity and stereochemistry .

Advanced Question: How can stereochemical challenges in the synthesis of this compound be resolved, particularly at the tetrahydrothiopyran ring?

Answer:

The tetrahydrothiopyran ring introduces axial chirality , requiring careful control:

- Chiral Resolution: Use chiral auxiliaries or catalysts during cyclization. For example, asymmetric epoxidation of diols followed by thiol-mediated ring-opening can enforce stereochemistry .

- Analytical Validation: Employ HPLC with chiral columns or X-ray crystallography to confirm absolute configuration .

- Case Study: In structurally similar compounds (e.g., ), stereoisomers were isolated via preparative HPLC, with yields optimized by adjusting solvent polarity (e.g., hexane/EtOAc gradients) .

Basic Question: What spectroscopic techniques are essential for characterizing this compound’s structure?

Answer:

- ¹H/¹³C NMR: Identify substituents on the thiopyran and phenyl rings. For example, the methoxy group (~δ 3.3 ppm) and methylthio group (~δ 2.5 ppm) are diagnostic .

- LC-MS/HRMS: Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₇H₂₄N₂O₃S₂: ~393.12) and detect impurities .

- IR Spectroscopy: Validate amide C=O stretches (~1650–1700 cm⁻¹) and S-O/S-C bonds (~600–800 cm⁻¹) .

Advanced Question: How can computational modeling (e.g., molecular docking) predict this compound’s biological targets?

Answer:

- Target Identification: Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., cyclooxygenase-2, as in ). Key interactions:

- The thiopyran’s sulfur may form van der Waals interactions with hydrophobic pockets.

- The oxalamide’s carbonyl groups may hydrogen-bond with catalytic residues .

- Validation: Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) and validate via SAR studies (e.g., modifying methoxy/methylthio groups) .

Basic Question: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., COX-1/COX-2 inhibition, as in ) with IC₅₀ determination.

- Cellular Uptake: Assess permeability via Caco-2 monolayers or PAMPA .

- Cytotoxicity: Screen against cancer cell lines (e.g., MTT assay) with controls for thiopyran-related redox activity .

Advanced Question: How should researchers address contradictory bioactivity data across different assay systems?

Answer:

- Troubleshooting Steps:

- Assay Validation: Confirm consistency in buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).

- Metabolic Stability: Test if discrepancies arise from compound degradation (e.g., LC-MS stability studies in cell media) .

- Off-Target Effects: Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets .

- Case Study: In , stereoisomers of an oxalamide showed divergent antiviral activities due to differential binding to HIV-1 gp120 .

Basic Question: What strategies improve the compound’s solubility for in vivo studies?

Answer:

- Formulation: Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes.

- Structural Modifications: Introduce hydrophilic groups (e.g., hydroxyls) on the thiopyran ring without disrupting pharmacophores .

- Analytical Confirmation: Measure solubility via HPLC-UV in PBS (pH 7.4) and simulate logP via ChemAxon .

Advanced Question: How can stability studies (e.g., hydrolytic, oxidative) inform formulation development?

Answer:

- Hydrolytic Stability: Incubate the compound in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC-UV ; amide bonds are prone to hydrolysis under acidic/alkaline conditions .

- Oxidative Stability: Expose to H₂O₂ or liver microsomes. The methylthio group is susceptible to oxidation (→ sulfoxide/sulfone), requiring antioxidants (e.g., BHT) in formulations .

- Light Sensitivity: Conduct ICH Q1B photostability testing; thiopyran rings may undergo photodegradation, necessitating amber vials .

Basic Question: What are the key considerations for scaling up synthesis from mg to gram scale?

Answer:

- Process Optimization: Replace column chromatography with recrystallization (e.g., EtOAc/hexane) or distillation for intermediates .

- Safety: Assess exothermic risks during amide coupling (e.g., using reaction calorimetry).

- Yield Improvement: Use flow chemistry for precise control of oxalyl chloride addition, minimizing side reactions .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing?

Answer:

- Synthesis of Labeled Analogs: Introduce ¹³C at the oxalamide carbonyl or ²H on the methylthio group via deuterated reagents (e.g., CD₃I) .

- Applications:

- Mass Spectrometry Imaging: Track tissue distribution in rodent models.

- Metabolite ID: Use HRMS/MS to identify glutathione adducts or sulfone metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.